N-tert-butyl-5-chloro-2-nitrobenzamide
Description
N-tert-Butyl-5-chloro-2-nitrobenzamide is a benzamide derivative featuring a tert-butyl group at the N-position, a nitro group at the 2-position, and a chlorine atom at the 5-position of the benzene ring.
- Electronic effects: The nitro group (electron-withdrawing) and chlorine (moderately electron-withdrawing) likely affect the compound’s electronic density, impacting reactivity and intermolecular interactions .
- Applications: Benzamide derivatives are often explored in pharmaceuticals, agrochemicals, or materials science due to their stability and functional diversity.
Properties
IUPAC Name |
N-tert-butyl-5-chloro-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)13-10(15)8-6-7(12)4-5-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUZAGKMLZNXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-5-chloro-2-nitrobenzamide typically involves the nitration of N-tert-butyl-5-chlorobenzamide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-5-chloro-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in a suitable solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Reduction: N-tert-butyl-5-chloro-2-aminobenzamide.
Substitution: N-tert-butyl-5-methoxy-2-nitrobenzamide (if methoxide is used).
Hydrolysis: 5-chloro-2-nitrobenzoic acid and tert-butylamine.
Scientific Research Applications
N-tert-butyl-5-chloro-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-5-chloro-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the amide moiety may facilitate binding to specific proteins.
Comparison with Similar Compounds
N-Methyl-tert-Butylamine
- Structure : C₅H₁₃N (MW: 87.16 g/mol); tert-butyl group attached to an amine .
- Physical Properties : Boiling point 67–69°C, density 0.727 g/mL .
- Key Differences :
- Lacks the aromatic benzamide backbone and nitro/chloro substituents.
- Lower molecular weight and higher volatility compared to the target compound.
- Functional Relevance : Primarily used as a building block in organic synthesis rather than in bioactive molecules.
Methyl 4-tert-Butylbenzoate
- Structure : C₁₂H₁₆O₂ (MW: 192.25 g/mol); ester group at position 1, tert-butyl at position 4 .
- Physical Properties : Density 0.99 g/mL .
- Key Differences :
- Ester functionality vs. amide in the target compound, leading to differences in hydrolysis stability and hydrogen-bonding capacity.
- Substituent position (4-tert-butyl vs. 5-chloro in the target) alters steric and electronic profiles.
2-Bromo-5-tert-Butyl-N-Methyl-Benzamide Derivative
- Structure : Bromo at position 2, tert-butyl at position 5, and a methylated benzimidazole moiety .
- Crystallographic Data : Single-crystal X-ray study (R factor = 0.034) confirms planar aromaticity and steric hindrance from the tert-butyl group .
- Key Differences: Bromine (larger atomic radius, higher polarizability) vs. chlorine in the target compound.
Chloro-Hydroxy-Nitro Aromatic Compounds
- Examples: 5'-Chloro-2'-hydroxy-3'-nitroacetophenone, 5-Chloro-2-hydroxy-N-phenylbenzamide .
- Functional Groups : Hydroxy and nitro groups create acidic protons, enabling hydrogen bonding and metal coordination .
- Key Differences: Hydroxy groups increase solubility in polar solvents compared to the target’s amide.
Data Table: Comparative Analysis
*Estimated properties based on analogs.
Research Implications
- Synthesis Challenges : The tert-butyl group in this compound may complicate coupling reactions due to steric hindrance, as seen in tert-butyl-substituted esters .
- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are critical for resolving complex structures like brominated benzamides .
- Biological Activity : Chloro and nitro groups are common in agrochemicals; their positions influence target binding, as observed in related amides .
Q & A
Q. What synthetic methodologies are most effective for preparing N-tert-butyl-5-chloro-2-nitrobenzamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A common approach is:
Chlorination : Introduce the chlorine substituent at the 5-position via electrophilic aromatic substitution using Cl₂/FeCl₃ or other chlorinating agents.
Nitration : Add the nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄), leveraging the directing effects of existing substituents.
Amide Formation : Couple the tert-butylamine group via a Schlenk equilibrium or using coupling reagents like EDCI/HOBt.
Comparative studies with analogs (e.g., N-tert-butyl-3-chlorobenzamide) suggest that steric hindrance from the tert-butyl group may necessitate extended reaction times or elevated temperatures .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The tert-butyl group produces a singlet at ~1.3 ppm (¹H) and ~29-35 ppm (¹³C). The nitro group deshields adjacent protons, shifting aromatic signals downfield. Chlorine’s inductive effect further splits signals (e.g., J-coupling in meta/para positions) .
- IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and nitro group asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) should show [M+H]⁺ with isotopic peaks characteristic of chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : While specific toxicity data are limited, structural analogs (e.g., nitrobenzamides) suggest:
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of fine particles.
- Store at 0–6°C in airtight containers to minimize degradation.
Safety sheets for related compounds emphasize rigorous waste disposal under halogenated organic waste protocols .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during structural determination?
- Methodological Answer : Use SHELX -based refinement (e.g., SHELXL) to address challenges like disorder in the tert-butyl group or weak electron density for nitro/chloro substituents. Key steps:
Apply TWIN/BASF commands for twinned crystals.
Refine anisotropic displacement parameters for heavy atoms (Cl, O in nitro).
Validate with R1/wR2 convergence criteria (<5% discrepancy).
Case studies (e.g., 2-bromo-5-tert-butyl-nitrobenzamide) demonstrate that high-resolution data (≤0.8 Å) improves refinement accuracy .
Q. How do structural modifications (e.g., substituent position) influence biological activity in nitrobenzamide analogs?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies using:
- In vitro assays : Compare antimicrobial/anticancer activity against analogs (e.g., N-tert-butyl-3-chloro-5-nitrobenzamide vs. N-tert-butyl-2-hydroxybenzamide).
- Computational modeling : Use DFT or molecular docking to correlate nitro group orientation (para vs. meta) with target binding (e.g., enzyme active sites).
Evidence from N-tert-butyl-3-chlorobenzamide shows that chloro-nitro synergy enhances enzyme inhibition, while bulky tert-butyl groups reduce membrane permeability .
Q. How can contradictory biological activity data (e.g., variable IC₅₀ values) be systematically addressed?
- Methodological Answer : Resolve discrepancies via:
Standardized assays : Control variables (cell line, incubation time, solvent/DMSO concentration).
Metabolic stability tests : Assess compound degradation under assay conditions (e.g., LC-MS monitoring).
Orthogonal validation : Confirm results using alternative methods (e.g., fluorescence-based vs. colorimetric assays).
For example, N-tert-butyl-3-chlorobenzamide showed inconsistent antimicrobial activity until pH-dependent solubility was optimized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
